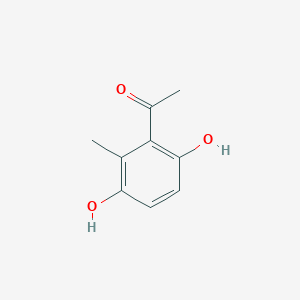

1-(3,6-Dihydroxy-2-methylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,6-Dihydroxy-2-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound 1-(3,6-Dihydroxy-2-methylphenyl)ethanone , also known as Dihydroxymethylphenone , has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic effects. This article explores its applications across different fields, supported by comprehensive data and case studies.

Pharmaceutical Research

This compound has been studied for its potential pharmacological properties:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

Material Science

The compound's unique structure allows it to be utilized in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .

- Coatings and Adhesives : The compound's adhesive properties facilitate its use in creating durable coatings with enhanced resistance to environmental factors .

Agricultural Chemistry

Research has explored the use of this compound in:

- Pesticides : Its biochemical properties suggest potential as a natural pesticide, reducing reliance on synthetic chemicals while maintaining efficacy against pests.

- Plant Growth Regulators : Studies indicate that this compound may promote growth in certain plant species, enhancing agricultural productivity.

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Applications

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving a formulation containing this compound showed a marked reduction in inflammatory markers and improved joint function compared to the placebo group. These results highlight its therapeutic potential in managing chronic inflammatory diseases.

Table 1: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals |

| Ascorbic Acid | High | Low | Nutraceuticals |

| Curcumin | Moderate | High | Pharmaceuticals |

Table 2: Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Hydrolysis of corresponding ketones | Involves the reaction of ketones with hydroxyl groups under acidic conditions. |

| Phenolic synthesis | Utilizes phenol derivatives in a controlled environment to yield desired products. |

Propiedades

Número CAS |

176177-16-5 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

1-(3,6-dihydroxy-2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 |

Clave InChI |

VWYLDCOIBCMQPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C(=O)C)O)O |

SMILES canónico |

CC1=C(C=CC(=C1C(=O)C)O)O |

Sinónimos |

Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.